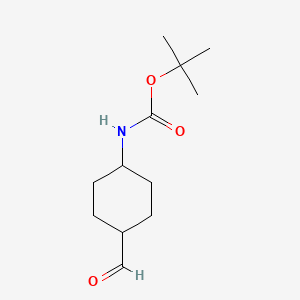

Tert-butyl trans-4-formylcyclohexylcarbamate

Description

BenchChem offers high-quality Tert-butyl trans-4-formylcyclohexylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl trans-4-formylcyclohexylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-formylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h8-10H,4-7H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDBIGSFXXKWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181308-57-6, 304873-80-1 | |

| Record name | tert-butyl rac-N-[(1r,4r)-4-formylcyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-(4-formylcyclohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's In-depth Technical Guide to Tert-butyl trans-4-formylcyclohexylcarbamate

Abstract

This technical guide provides a comprehensive overview of tert-butyl trans-4-formylcyclohexylcarbamate, a pivotal building block in modern medicinal chemistry and organic synthesis. The document elucidates the compound's physicochemical properties, synthesis, and analytical characterization. A significant focus is placed on its strategic application in drug discovery and development, underscored by its role as a key intermediate. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights to leverage this versatile molecule in their research and development endeavors.

Introduction: The Strategic Importance of a Bifunctional Building Block

Tert-butyl trans-4-formylcyclohexylcarbamate (CAS Number: 181308-57-6) is a bifunctional organic molecule that has garnered significant interest in the field of pharmaceutical sciences.[1][2] Its structure, featuring a cyclohexane ring with a trans-oriented, Boc-protected amine and a formyl group, offers a unique combination of stereochemical control, stability, and reactive handles for chemical modification.[1] The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable amine functionality, while the aldehyde group serves as a versatile precursor for a myriad of chemical transformations, most notably reductive aminations. This dual functionality makes it an invaluable intermediate in the synthesis of complex molecules, particularly those with therapeutic potential.[1] Its utility is especially pronounced in the development of novel pharmaceuticals targeting a range of conditions, including neurological disorders.[1]

Physicochemical and Structural Characteristics

A thorough understanding of the physical and chemical properties of tert-butyl trans-4-formylcyclohexylcarbamate is paramount for its effective application in synthesis and process development.

| Property | Value | Source |

| CAS Number | 181308-57-6 | [3] |

| Molecular Formula | C₁₂H₂₁NO₃ | [3] |

| Molecular Weight | 227.30 g/mol | [4] |

| Appearance | White to light yellow solid | [1] |

| Purity | ≥ 97% | [3] |

| Solubility | Slightly soluble in water | [2] |

| Storage Conditions | 0-8 °C | [1] |

The trans-configuration of the substituents on the cyclohexane ring imparts a specific three-dimensional geometry, which is often crucial for achieving the desired biological activity in the final drug molecule. The chair conformation of the cyclohexane ring, with both the bulky tert-butylcarbamate and the formyl group in equatorial positions, is the most stable arrangement, minimizing steric hindrance.

Synthesis and Manufacturing: A Pathway to a Key Intermediate

The most common and efficient laboratory-scale synthesis of tert-butyl trans-4-formylcyclohexylcarbamate involves the oxidation of the corresponding primary alcohol, tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate. Several oxidation methods can be employed, with the Swern oxidation being a prominent choice due to its mild reaction conditions and high yields.

Recommended Synthesis Protocol: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, to oxidize primary and secondary alcohols to aldehydes and ketones, respectively.

Step-by-Step Methodology:

-

Activation of DMSO: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C. To this, a solution of DMSO (1.2 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature below -60 °C.

-

Alcohol Addition: A solution of tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (1.0 equivalent) in anhydrous DCM is then added dropwise to the reaction mixture, again ensuring the temperature remains below -60 °C.

-

Base Addition and Reaction: After stirring for 30 minutes, triethylamine (3.0 equivalents) is added dropwise. The reaction mixture is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford tert-butyl trans-4-formylcyclohexylcarbamate as a white solid.

Reaction Mechanism: The Swern Oxidation

The mechanism of the Swern oxidation is a well-established process that proceeds through several key intermediates.

Caption: The general workflow of a reductive amination reaction.

Case Study: A Key Building Block for Anticoagulant Drug Synthesis

While direct synthesis of the final drug from this specific intermediate may not be explicitly published, a closely related derivative, tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl) cyclohexyl)carbamate, is a crucial intermediate in the synthesis of Edoxaban . [5][6][7][8][9]Edoxaban is a direct factor Xa inhibitor and a widely prescribed oral anticoagulant. The synthesis of this key Edoxaban intermediate often starts from a protected trans-4-aminocyclohexanecarboxylic acid derivative, highlighting the importance of the trans-cyclohexyl scaffold provided by molecules like tert-butyl trans-4-formylcyclohexylcarbamate. The formyl group can be envisioned as a precursor to the amine or other functional groups required for the elaboration into the final drug structure.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of tert-butyl trans-4-formylcyclohexylcarbamate. A combination of spectroscopic and chromatographic techniques is typically employed. While a comprehensive set of publicly available spectra is limited, data from commercial suppliers and analogous structures provide a reliable basis for characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the cyclohexyl protons, the N-H proton of the carbamate, and the aldehyde proton (a singlet or triplet at ~9.6 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, the carbons of the cyclohexane ring, and the aldehyde carbonyl carbon (at ~205 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and the C=O stretch of the aldehyde.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (227.30 g/mol ).

-

HPLC (High-Performance Liquid Chromatography): HPLC is the primary method for determining the purity of the compound.

The Significance of Stereochemistry: The Trans Isomer

The "trans" designation in the name of the compound is of paramount importance. It refers to the relative stereochemistry of the formyl and the tert-butylcarbamate groups on the cyclohexane ring, being on opposite sides of the ring's plane. This specific stereoisomer is often desired in drug synthesis to ensure the correct three-dimensional orientation of functional groups for optimal binding to the biological target. The corresponding "cis" isomer, where the functional groups are on the same side of the ring, will have different physical properties and, more importantly, will lead to a different stereoisomer of the final drug molecule, which may have significantly different or no desired biological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl trans-4-formylcyclohexylcarbamate.

-

Hazard Identification: The compound is classified as acutely toxic if swallowed and may cause skin and eye irritation. [10]* Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. [1]

Conclusion: An Indispensable Tool for the Medicinal Chemist

Tert-butyl trans-4-formylcyclohexylcarbamate has established itself as a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its unique combination of a protected amine and a reactive aldehyde on a stereochemically defined cyclohexane scaffold provides a robust platform for the synthesis of complex and biologically active molecules. The insights provided in this guide, from its synthesis and characterization to its strategic application in drug discovery, are intended to empower researchers to fully exploit the potential of this key intermediate in their pursuit of novel therapeutics.

References

- Google Patents. AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN.

- Google Patents. Edoxaban patented technology retrieval search results.

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s).

- Google Patents. New Method for preparing Edoxaban intermediate, and the method for preparing Edoxaban using thereof.

- Google Patents.

- Google Patents. Process for the synthesis of apixaban.

-

LookChem. TERT-BUTYL TRANS-4-FORMYLCYCLOHEXYLCARBAMATE|181308-57-6. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Synthesis: The Role of tert-Butyl Carbamate in Efficient Edoxaban Intermediate Production. [Link]

-

PubChem. rac-tert-butyl N-[(1r,4r)-4-formylcyclohexyl]carbamate. [Link]

-

ResearchGate. Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug. [Link]

-

WIPO Patentscope. WO/2022/171213 METHOD FOR PREPARING KEY INTERMEDIATE OF EDOXABAN. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. TERT-BUTYL TRANS-4-FORMYLCYCLOHEXYLCARBAMATE | 181308-57-6 [chemicalbook.com]

- 3. tert-Butyl trans-4-formylcyclohexylcarbamate 97% | CAS: 181308-57-6 | AChemBlock [achemblock.com]

- 4. tert-Butyl trans-4-formylcyclohexylcarbamate | Sigma-Aldrich [sigmaaldrich.com]

- 5. Edoxaban patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. nbinno.com [nbinno.com]

- 8. KR20230158354A - New Method for preparing Edoxaban intermediate, and the method for preparing Edoxaban using thereof - Google Patents [patents.google.com]

- 9. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 10. tert-Butyl 4-formylcyclohexylcarbamate AldrichCPR 181308-57-6 [sigmaaldrich.com]

Tert-butyl trans-4-formylcyclohexylcarbamate physical properties

An In-depth Technical Guide to Tert-butyl trans-4-formylcyclohexylcarbamate

Executive Summary: Tert-butyl trans-4-formylcyclohexylcarbamate is a bifunctional organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a Boc-protected amine and a reactive aldehyde on a trans-disubstituted cyclohexane scaffold, makes it a valuable and versatile building block for the synthesis of complex molecules.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its synthesis and characterization, safety and handling guidelines, and a discussion of its primary applications in research and development. The content is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this key synthetic intermediate.

Introduction and Molecular Overview

Tert-butyl trans-4-formylcyclohexylcarbamate, also known by its synonym trans-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde, is a carbamate derivative that serves as a crucial intermediate in advanced organic synthesis.[1] The molecule's utility is derived from its distinct structural features:

-

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the amine functionality. This allows for selective reactions at the aldehyde group without interference from the amine.

-

A Formyl (Aldehyde) Group: The aldehyde is a versatile functional group that can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including reductive aminations, Wittig reactions, and aldol condensations.

-

A Trans-Cyclohexane Scaffold: The rigid trans configuration of the 1,4-disubstituted cyclohexane ring provides conformational stability and stereochemical control, which is often essential in the design of biologically active molecules.

This combination of features makes it an invaluable asset in medicinal chemistry for constructing novel pharmaceutical candidates, particularly for neurological conditions, and in the development of new agrochemicals.[1][2]

Physicochemical and Structural Properties

The physical and chemical properties of tert-butyl trans-4-formylcyclohexylcarbamate are summarized below. It is important to note that while some properties are determined experimentally, others, such as boiling point and density, are often predicted through computational models and should be used as estimations.

| Property | Value | Source |

| CAS Number | 181308-57-6 | [1][3] |

| Molecular Formula | C₁₂H₂₁NO₃ | [1] |

| Molecular Weight | 227.30 g/mol | |

| Appearance | White to light yellow solid | [1] |

| Purity | ≥97% - 99% (by GC) | [1][3] |

| Predicted Boiling Point | 339.5 ± 31.0 °C | [4] |

| Predicted Density | 1.04 ± 0.1 g/cm³ | [4] |

| Predicted Water Solubility | Slightly soluble | [4] |

| IUPAC Name | tert-butyl ((1r,4r)-4-formylcyclohexyl)carbamate | [3] |

| SMILES | O=C(OC(C)(C)C)N[C@H]1CCCC1 | [3] |

| InChI Key | GPDBIGSFXXKWQR-MGCOHNPYSA-N |

Synthesis and Characterization

Synthetic Strategy: The Logic of Oxidation

From a retrosynthetic perspective, the most direct and reliable method for preparing tert-butyl trans-4-formylcyclohexylcarbamate is through the mild oxidation of its corresponding primary alcohol, tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate . This precursor is readily synthesized via the reduction of a commercially available carboxylate ester.[5] This two-step approach is favored in laboratory and process settings because it avoids harsh conditions that could compromise the acid-sensitive Boc protecting group. The choice of oxidant is critical; mild reagents such as Dess-Martin periodinane (DMP) or conditions for Swern or Parikh-Doering oxidations are preferred to prevent over-oxidation to the corresponding carboxylic acid.

Caption: Synthetic workflow from carboxylate ester to the target aldehyde.

Experimental Protocol: Dess-Martin Oxidation

This protocol describes a self-validating system for synthesizing and purifying the title compound.

Materials:

-

tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for elution)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (1.0 eq) in anhydrous DCM.

-

Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Add Dess-Martin periodinane (1.1 - 1.2 eq) portion-wise over 15 minutes. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side-product formation.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, dilute the reaction mixture with DCM. Quench by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃. Stir vigorously for 20-30 minutes until the layers are clear. Trustworthiness Note: This quenching step neutralizes acidic byproducts and reduces excess DMP, ensuring a clean extraction.

-

Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Isolation: Combine the pure fractions and remove the solvent in vacuo to yield tert-butyl trans-4-formylcyclohexylcarbamate as a white to light yellow solid.[1]

Analytical Characterization Workflow

Confirming the identity and purity of the final product is paramount. A standard analytical workflow involves spectroscopic analysis and a purity assessment.

Caption: Reaction pathways enabled by the compound's dual functionality.

-

Pharmaceutical Development: The compound is a key building block for synthesizing complex heterocyclic systems and lead compounds. The aldehyde can be used as a handle to introduce new substituents via reductive amination, while the protected amine can be revealed later in the synthesis for further functionalization. This strategy is widely employed in the development of enzyme inhibitors and receptor ligands. [1]* Organic Synthesis: It serves as a model substrate and versatile starting material for exploring new synthetic methodologies. Its defined stereochemistry is valuable for creating stereochemically pure products. [1]* Agrochemicals: In agrochemical research, it is used to construct novel pesticides and herbicides where the cyclohexane core provides a robust scaffold for arranging pharmacophoric elements. [1]

References

-

tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate. PubChem, National Center for Biotechnology Information. [Link]

-

TERT-BUTYL TRANS-4-FORMYLCYCLOHEXYLCARBAMATE | 181308-57-6. LookChem. [Link]

-

rac-tert-butyl N-[(1r,4r)-4-formylcyclohexyl]carbamate. PubChem, National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/rac-tert-butyl-N-(1r_4r-4-formylcyclohexyl_carbamate]([Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tert-Butyl trans-4-formylcyclohexylcarbamate 97% | CAS: 181308-57-6 | AChemBlock [achemblock.com]

- 4. TERT-BUTYL TRANS-4-FORMYLCYCLOHEXYLCARBAMATE|181308-57-6|lookchem [lookchem.com]

- 5. TERT-BUTYL TRANS-(4-HYDROXYMETHYL)CYCLOHEXYLCARBAMATE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Tilidine: A Synthetic Opioid Analgesic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilidine is a synthetic opioid analgesic primarily utilized for the management of moderate to severe pain, both acute and chronic.[1][2] Developed in Germany in the late 1960s, it holds a significant place in the therapeutic landscape of several European countries, including Belgium, Bulgaria, Germany, and Switzerland.[1][2] This guide provides a comprehensive overview of the molecular properties, synthesis, pharmacology, and analytical methodologies related to tilidine, offering critical insights for professionals in research and drug development. Tilidine is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body into its active metabolites, nortilidine and bisnortilidine.[3][4][5] The primary analgesic effects are attributed to nortilidine.[3][4][6]

Molecular Properties and Characteristics

Tilidine hydrochloride is the commonly used salt form in pharmaceutical preparations.[4] The molecule itself is characterized by a cyclohexene ring structure.

| Property | Value | Source |

| Molecular Formula | C17H23NO2 | [1] |

| Molar Mass | 273.376 g·mol−1 | [1] |

| Onset of Action | 10–15 minutes | [1][4] |

| Peak Effect | 25–50 minutes | [1][4] |

| Duration of Action | 4–6 hours | [1][3][4] |

| Elimination Half-Life (Nortilidine) | 3–5 hours | [1] |

Synthesis and Characterization

The chemical synthesis of tilidine involves a Diels-Alder reaction. The process begins with the condensation of crotonaldehyde and dimethylamine to produce dimethylaminobutadiene. This is followed by a reaction with ethyl atropate. This synthesis yields a mixture of isomers, with the (E)-(trans)-isomers being the active forms. The inactive (Z)-(cis)-isomers can be separated and epimerized to the more thermodynamically stable and active (E)-(trans)-isomers.

Analytical Characterization

The quantification of tilidine and its metabolites, nortilidine and bisnortilidine, in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. A common analytical method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of Tilidine and Metabolites in Urine by SPE-LC-MS/MS [5]

-

Sample Preparation: Urine samples are mixed with an internal standard solution.

-

Solid Phase Extraction (SPE): The mixture is extracted on a weak cation exchanger at a pH of 6.

-

Chromatographic Separation: Separation is achieved using a Phenylhexyl column with a gradient elution of methanol and 0.2% formic acid.

-

Mass Spectrometric Detection: Detection is performed using an ESI-MS/MS system in positive multiple reaction monitoring mode.

This method provides high sensitivity, with a lower limit of quantification of 1.0 μg/L for each analyte.[5]

Biological Activity and Mechanism of Action

Tilidine's analgesic properties are mediated through its active metabolite, nortilidine, which acts as a potent agonist at μ-opioid receptors in the central nervous system.[3][4][6] The binding of nortilidine to these receptors initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[3]

The mechanism involves:

-

Inhibition of Adenylate Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[3]

-

Modulation of Ion Channels: It increases potassium ion conductance and decreases calcium ion conductance, resulting in hyperpolarization of the neuronal membrane.[3]

-

Inhibition of Neurotransmitter Release: The release of pain-associated neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline is suppressed.[3]

Tilidine itself is a weak opioid, but it is rapidly metabolized in the liver and gut by CYP3A4 and CYP2C19 enzymes to nortilidine.[1][3]

Caption: Mechanism of action of Tilidine.

Experimental Protocols

In Vitro Receptor Binding Assay

To determine the affinity of nortilidine for opioid receptors, competitive binding assays are employed.

Protocol: μ-Opioid Receptor Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human μ-opioid receptor.

-

Radioligand: Use a radiolabeled opioid agonist, such as [³H]DAMGO.

-

Competition: Incubate the membranes with the radioligand and varying concentrations of nortilidine.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Detection: Quantify the radioactivity of the filters using liquid scintillation counting.

-

Analysis: Calculate the IC50 value, which is the concentration of nortilidine that inhibits 50% of the specific binding of the radioligand.

Caption: Workflow for a μ-opioid receptor binding assay.

Clinical Significance and Applications

Tilidine is indicated for the treatment of moderate to severe pain.[1] In some formulations, it is combined with the opioid antagonist naloxone to reduce the potential for abuse, particularly via intravenous injection.[1] When taken orally as directed, the naloxone undergoes extensive first-pass metabolism and does not significantly counteract the analgesic effect of tilidine. However, if the combination is injected, the naloxone becomes more bioavailable and can precipitate withdrawal symptoms in opioid-dependent individuals.[1]

Clinical studies have demonstrated the efficacy and safety of tilidine in long-term pain management.[7] A two-year multicenter study on patients with chronic pain and multimorbidity showed that tilidine/naloxone improved quality of life parameters such as persistent pain, sleep, and mood, with no evidence of tolerance development.[7] The most common adverse events reported were nausea, vomiting, and dizziness.[7]

Conclusion

Tilidine remains a valuable therapeutic option for the management of moderate to severe pain in several countries. Its unique properties as a prodrug and its formulation with naloxone to deter abuse highlight the ongoing efforts in opioid pharmacology to balance efficacy with safety. A thorough understanding of its molecular characteristics, synthesis, mechanism of action, and analytical methods is essential for researchers and clinicians working in the field of pain management and drug development.

References

-

Tilidine - Wikipedia.

-

What is the mechanism of Tilidine Hydrochloride? - Patsnap Synapse.

-

Tilidine: Risks, Dependency, and Health Concerns - Erdem Hospital.

-

Tilidine - Altmeyers Encyclopedia - Department Pharmacology-Toxicology.

-

Rapid quantification of tilidine, nortilidine, and bisnortilidine in urine by automated online SPE-LC-MS/MS - PubMed.

-

What is Tilidine Hydrochloride used for? - Patsnap Synapse.

-

Tilidine - Grokipedia.

-

Tilidine | C17H23NO2 | CID 30131 - PubChem.

-

[Double-blind study on the analgesic efficacy of tilidine (valoron) and pethidine (dolantin) in gastro-intestinal endoscopies and liver biopsies (author's transl)] - PubMed.

-

[Tilidine/naloxon retard in long-term administration in chronic pain and multimorbidity. Multicenter study of long-term tolerance and effectiveness in 2 years observation] - PubMed.

Sources

- 1. Tilidine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. What is the mechanism of Tilidine Hydrochloride? [synapse.patsnap.com]

- 4. altmeyers.org [altmeyers.org]

- 5. Rapid quantification of tilidine, nortilidine, and bisnortilidine in urine by automated online SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tilidine: Risks, Dependency, and Health Concerns [erdemhospital.com]

- 7. [Tilidine/naloxon retard in long-term administration in chronic pain and multimorbidity. Multicenter study of long-term tolerance and effectiveness in 2 years observation] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to trans-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde: A Versatile Intermediate in Modern Drug Discovery

Abstract

This technical guide deviates from a traditional "mechanism of action" analysis, a concept not applicable to trans-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde. Instead, it provides an in-depth exploration of this molecule's pivotal role as a synthetic intermediate and versatile building block in medicinal chemistry. We will dissect its chemical architecture, explore its synthesis, and illuminate its strategic application in the construction of complex, biologically active pharmaceutical agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar intermediates in their synthetic programs.

Introduction: Re-framing the "Mechanism of Action"

In drug discovery, the term "mechanism of action" (MoA) refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. However, not every molecule synthesized in a drug development pipeline is destined for biological activity. A significant class of compounds exists as synthetic intermediates or building blocks —compounds that are crucial for constructing the final active pharmaceutical ingredient (API) but do not possess a therapeutic MoA themselves.

trans-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde falls squarely into this category. Its molecular structure, featuring a trans-substituted cyclohexane ring with a protected amine (Boc-amino) and a reactive aldehyde, is not designed to interact with a biological target. Instead, it is expertly crafted to serve as a versatile handle for introducing the aminocyclohexyl motif into larger, more complex molecules. A survey of chemical literature and supplier catalogs confirms its role as an intermediate for pharmaceutical synthesis[1]. Related derivatives, such as the corresponding carboxylic acid, are described as "important building blocks for constructing active drugs"[2]. Therefore, the "action" of this compound is not pharmacological but chemical—enabling the efficient and stereocontrolled synthesis of novel therapeutics.

Molecular Architecture and Chemical Reactivity

The utility of this intermediate is rooted in its distinct functional components, each serving a specific synthetic purpose. The strategic combination of these features on a rigid cyclohexane scaffold provides chemists with a powerful tool for molecular elaboration.

| Feature | Group | Chemical Role | Synthetic Advantage |

| Scaffold | trans-1,4-Cyclohexane | Rigid, non-aromatic spacer | Provides a defined three-dimensional geometry to the final molecule, which is often critical for binding to a biological target. The trans configuration locks the substituents into a diequatorial position, minimizing steric hindrance. |

| Protecting Group | tert-Butoxycarbonyl (Boc) | Amine Protection | The Boc group renders the primary amine nucleophile inert to many reaction conditions. It is stable under a wide range of non-acidic conditions but can be removed cleanly with acid (e.g., TFA), allowing for subsequent modification of the amine. |

| Reactive Handle | Aldehyde (-CHO) | Electrophilic Carbonyl | The aldehyde is a versatile functional group that can participate in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions, such as reductive amination, Wittig reactions, and aldol condensations. |

This trifecta of a rigid scaffold, a stable protecting group, and a reactive functional handle makes it an invaluable asset in multi-step synthetic campaigns.

Synthesis of the Intermediate

The preparation of trans-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde typically involves the modification of a precursor molecule, such as the corresponding carboxylic acid or alcohol. A common route involves the oxidation of the corresponding alcohol, trans-4-(Boc-amino)cyclohexylmethanol.

Diagram: Synthetic Pathway to the Intermediate

Caption: General oxidation route from the alcohol precursor.

Experimental Protocol: Oxidation of trans-4-(Boc-amino)cyclohexylmethanol

This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.

-

Setup: To a stirred solution of trans-4-(Boc-amino)cyclohexylmethanol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., Nitrogen), add a mild oxidizing agent such as Dess-Martin periodinane (DMP) (1.1 equivalents) at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-30 minutes until the layers are clear.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude aldehyde can be purified by flash column chromatography on silica gel.

Trustworthiness Note: The choice of a mild oxidant like DMP is crucial to prevent over-oxidation to the carboxylic acid. The progress should be carefully monitored by TLC to avoid side reactions. The aqueous workup effectively removes the oxidant byproducts.

Application in Drug Synthesis: A Case Study

The true value of this intermediate is realized when it is incorporated into a larger molecule. The trans-substituted aminocyclohexyl motif is a common feature in many APIs. For instance, derivatives of trans-4-aminocyclohexanecarboxylic acid are used as key intermediates in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers[3].

The aldehyde functional group allows for the direct coupling to other fragments via reductive amination, one of the most robust methods for forming C-N bonds.

Diagram: Workflow for Incorporating the Intermediate

Caption: General workflow for drug synthesis using the aldehyde intermediate.

This workflow demonstrates how the aldehyde first reacts with another amine-containing fragment to form a transient imine, which is then immediately reduced in situ to form a stable secondary or tertiary amine. The Boc group can then be removed in a final step to reveal the primary amine if required for the final API structure or for further functionalization. This strategy is central to the modular assembly of complex drug candidates.

Conclusion

trans-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde does not possess a pharmacological mechanism of action. Its significance lies in its chemical reactivity and structural properties, which establish it as a high-value intermediate in synthetic organic chemistry. By providing a stereochemically defined and differentially protected aminocyclohexyl scaffold, it enables medicinal chemists to efficiently construct complex molecular architectures, accelerating the discovery and development of novel therapeutics. Understanding the "chemical action" and strategic utility of such building blocks is fundamental to the art and science of modern drug synthesis.

References

- CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.

- WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

Sources

- 1. trans-4-(Boc-amino)cyclohexanecarboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

Spectroscopic Characterization of Tert-butyl trans-4-formylcyclohexylcarbamate: A Technical Guide

The molecular structure of tert-butyl trans-4-formylcyclohexylcarbamate, with a CAS number of 181308-57-6, a molecular formula of C₁₂H₂₁NO₃, and a molecular weight of 227.30 g/mol , dictates its characteristic spectroscopic features.[2][3]

Molecular Structure and Key Functional Groups

The key to interpreting the spectroscopic data lies in understanding the molecule's constituent parts: a tert-butyl carbamate group and a formyl group attached to a cyclohexane ring in a trans configuration.

Caption: 2D Structure of Tert-butyl trans-4-formylcyclohexylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For tert-butyl trans-4-formylcyclohexylcarbamate, both ¹H and ¹³C NMR will provide distinct and interpretable signals.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Obtain a standard proton spectrum with a spectral width of approximately 12 ppm.

-

Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Integrate all signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

-

A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.6 | Singlet (s) | 1H | -CH O | Aldehyde protons are highly deshielded and typically appear as singlets unless coupled to adjacent protons. |

| ~4.5 | Broad Singlet (br s) | 1H | NH | The NH proton of the carbamate group often appears as a broad signal due to quadrupole broadening and exchange. Its chemical shift can be variable. |

| ~3.5 | Multiplet (m) | 1H | CH -N | The proton on the carbon attached to the nitrogen is deshielded by the electronegative atom. |

| ~2.2 | Multiplet (m) | 1H | CH -CHO | The proton on the carbon bearing the aldehyde group. |

| ~2.0-1.8 | Multiplet (m) | 4H | Cyclohexyl CH ₂ (axial) | Axial protons on the cyclohexane ring. |

| ~1.45 | Singlet (s) | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet. |

| ~1.2-1.0 | Multiplet (m) | 4H | Cyclohexyl CH ₂ (equatorial) | Equatorial protons on the cyclohexane ring. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~205 | C =O (aldehyde) | The carbonyl carbon of an aldehyde is highly deshielded. |

| ~155 | C =O (carbamate) | The carbonyl carbon of the carbamate group appears at a characteristic downfield shift. |

| ~79 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~50 | C H-N | The carbon atom bonded to the nitrogen of the carbamate. |

| ~49 | C H-CHO | The carbon atom bonded to the aldehyde group. |

| ~30-40 | Cyclohexyl C H₂ | The methylene carbons of the cyclohexane ring. |

| ~28 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR

-

Sample Preparation:

-

Solid Phase (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a sufficient number of scans (e.g., 16-32) and obtain a background spectrum of the empty accessory or a pure KBr pellet for correction.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3350 | Medium | N-H stretch | Carbamate N-H |

| ~2950, ~2850 | Strong | C-H stretch | Aliphatic (cyclohexyl and tert-butyl) |

| ~2720 | Medium-Weak | C-H stretch (Fermi resonance) | Aldehyde C-H |

| ~1720 | Strong | C=O stretch | Aldehyde C=O |

| ~1690 | Strong | C=O stretch | Carbamate C=O |

| ~1520 | Medium | N-H bend | Carbamate N-H |

| ~1250, ~1170 | Strong | C-O stretch | Carbamate O-C(CH₃)₃ |

Data Interpretation: The IR spectrum is expected to be dominated by two strong carbonyl peaks for the aldehyde and the carbamate. The presence of a medium intensity N-H stretching band and the characteristic aliphatic C-H stretches will also be prominent. A weaker, but diagnostically important, C-H stretch around 2720 cm⁻¹ is indicative of the aldehyde functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common technique for small molecules.

Experimental Protocol: MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Record the mass-to-charge ratio (m/z) of the detected ions and their relative abundance.

Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment | Rationale |

| 227 | [M]⁺ | Molecular ion peak (may be weak or absent in EI). |

| 171 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group. |

| 170 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical. |

| 128 | [M - Boc]⁺ | Loss of the Boc protecting group radical. |

| 112 | [C₆H₉-CHO]⁺ | Fragmentation of the cyclohexane ring. |

| 57 | [C₄H₉]⁺ | tert-butyl cation (often the base peak). |

Data Interpretation: Under EI conditions, the molecular ion at m/z 227 may be observed. A very common and often dominant fragmentation pathway for tert-butyl carbamates is the loss of isobutylene (56 Da) or a tert-butyl radical (57 Da). The tert-butyl cation at m/z 57 is frequently the base peak in the spectrum. Fragmentation of the cyclohexane ring and loss of the formyl group can also lead to a series of other characteristic ions.

Caption: Plausible MS Fragmentation Pathways for Tert-butyl trans-4-formylcyclohexylcarbamate.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of tert-butyl trans-4-formylcyclohexylcarbamate. By understanding these spectroscopic signatures, researchers can confidently identify this compound, assess its purity, and utilize it effectively in their synthetic endeavors. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and comparability across different laboratories.

References

- This reference is not available in the provided search results.

- Ambeed. (n.d.). 181308-57-6 | tert-Butyl trans-4-formylcyclohexylcarbamate.

- This reference is not available in the provided search results.

- Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation.

- Sigma-Aldrich. (n.d.). tert-Butyl trans-4-formylcyclohexylcarbamate.

- AChemBlock. (n.d.). tert-Butyl trans-4-formylcyclohexylcarbamate 97%.

- Sigma-Aldrich. (n.d.). tert-Butyl trans-4-formylcyclohexylcarbamate.

- This reference is not available in the provided search results.

- PubChem. (n.d.). rac-tert-butyl N-[(1r,4r)-4-formylcyclohexyl]carbamate.

- Sigma-Aldrich. (n.d.). Tert-Butyl trans-4-formylcyclohexylcarbamate uses.

Sources

The Solubility of Tert-butyl trans-4-formylcyclohexylcarbamate: A Framework for Prediction and Experimental Determination

An In-depth Technical Guide

Abstract

Tert-butyl trans-4-formylcyclohexylcarbamate is a pivotal building block in modern organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals.[1] Its utility in these applications is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility in various organic solvents a critical prerequisite for reaction design, process optimization, and purification. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will dissect its molecular structure to predict its solubility profile based on first principles and provide a detailed, field-proven protocol for accurate quantitative measurement.

Introduction: The Versatile Carbamate Intermediate

Tert-butyl trans-4-formylcyclohexylcarbamate, with a molecular formula of C₁₂H₂₁NO₃ and a molecular weight of 227.30 g/mol , is a bifunctional organic molecule.[2] It features a cyclohexane scaffold, a common motif in medicinal chemistry, functionalized with a reactive aldehyde group and a Boc-protected amine. This unique combination makes it an invaluable intermediate for constructing more complex molecular architectures.[1]

The aldehyde allows for a wide range of subsequent chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations. Simultaneously, the tert-butoxycarbonyl (Boc) protecting group on the amine provides stability under many reaction conditions while allowing for straightforward deprotection when needed. The "trans" stereochemistry of the substituents on the cyclohexane ring imparts specific conformational properties that can be crucial for biological activity in the final target molecule.

Given its central role, selecting an appropriate solvent system is the first step in nearly every application. A suitable solvent must not only dissolve the carbamate but also be compatible with other reagents and facilitate the desired reaction pathway. Therefore, a predictive understanding of its solubility is not merely academic but a practical necessity.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as an excellent starting point for our analysis, suggesting that polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[3][4]

Molecular Structure and Polarity Analysis

To predict the solubility of tert-butyl trans-4-formylcyclohexylcarbamate, we must analyze its structure, which contains both polar and non-polar regions.

-

Non-Polar Character : The molecule possesses significant non-polar character derived from the bulky tert-butyl group and the saturated cyclohexane ring.[5] These hydrocarbon portions will interact favorably with non-polar solvents through London dispersion forces.

-

Polar Character : The polarity arises from two key functional groups:

-

Carbamate Group (-NHCOO-) : This group is highly polar. The nitrogen atom can act as a hydrogen bond donor, and the carbonyl and ester oxygens can act as hydrogen bond acceptors.[6][7] This allows for strong dipole-dipole interactions and hydrogen bonding with appropriate solvents.

-

Formyl (Aldehyde) Group (-CHO) : The carbonyl in the aldehyde group is also polar and can act as a hydrogen bond acceptor.[8]

-

The overall polarity of the molecule is a balance between these competing features. With a carbon-to-heteroatom ratio that is not excessively large, the polar functional groups are expected to have a significant influence, making the molecule moderately polar overall.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of tert-butyl trans-4-formylcyclohexylcarbamate in common organic solvents. The following table provides a qualitative forecast to guide initial solvent screening.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane / Heptane | Non-Polar | Low / Insoluble | The molecule's polar functional groups (carbamate, aldehyde) will have poor interactions with purely non-polar aliphatic solvents. Solute-solute interactions will be stronger than solute-solvent interactions. |

| Toluene | Non-Polar (Aromatic) | Low to Moderate | Toluene is non-polar but its aromatic ring allows for some π-stacking and induced dipole interactions, which may slightly improve solubility compared to hexane. |

| Diethyl Ether | Weakly Polar | Moderate | The ether oxygen can act as a hydrogen bond acceptor, interacting with the carbamate's N-H group. Its hydrocarbon content can solvate the non-polar parts of the molecule. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a versatile polar aprotic solvent. It can engage in dipole-dipole interactions with the polar groups without competing for hydrogen bonds, effectively solvating the molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Similar to diethyl ether but more polar, THF is an excellent hydrogen bond acceptor and is known to dissolve many carbamates.[9] It effectively solvates both polar and non-polar regions. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Its ester group provides polarity and hydrogen bond accepting capability, while the ethyl and acetyl groups provide some non-polar character, making it a good match for the molecule's balanced nature. |

| Acetone | Polar Aprotic | Moderate to High | The strong dipole of the ketone group can interact well with the carbamate and aldehyde groups. |

| Acetonitrile | Polar Aprotic | Moderate | Acetonitrile is quite polar. While it should dissolve the compound, its smaller size may make it less effective at solvating the bulky non-polar regions compared to THF or DCM. |

| Isopropanol / Ethanol | Polar Protic | Moderate | These alcohols can act as both hydrogen bond donors and acceptors, interacting strongly with the polar groups. However, the strong hydrogen bonding network of the solvent itself must be overcome, and the non-polar regions of the solute may be less favorably solvated. |

| Methanol | Polar Protic | Low to Moderate | Methanol is more polar than ethanol and has a stronger hydrogen bonding network, which can make it more difficult for the bulky, moderately polar solute to dissolve.[4] |

| Water | Polar Protic | Very Low / Insoluble | Despite having hydrogen bonding groups, the large non-polar surface area from the cyclohexane and tert-butyl groups will make the molecule hydrophobic, leading to very poor aqueous solubility.[2][10] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a highly polar aprotic solvent and a very strong hydrogen bond acceptor. It is an excellent solvent for a wide range of organic compounds and is expected to dissolve this carbamate readily.[4] |

Experimental Protocol for Solubility Determination

While predictions are useful, quantitative data is essential for process development. The Shake-Flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[11]

Rationale for Method Selection

The Shake-Flask method is chosen for its robustness and thermodynamic relevance. By allowing the solid compound to reach equilibrium with the solvent over an extended period, the method measures the true thermodynamic solubility. This is crucial for applications like recrystallization and ensuring a single-phase reaction medium. The gravimetric finish is straightforward and does not require complex analytical instrumentation, though it can be coupled with methods like HPLC or NMR for higher throughput or validation.

Experimental Workflow Diagram

Detailed Step-by-Step Methodology

Materials and Reagents:

-

Tert-butyl trans-4-formylcyclohexylcarbamate (purity >97%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with airtight caps

-

Analytical balance (readable to 0.1 mg)

-

Volumetric pipettes and syringes

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled room

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation:

-

To a series of 20 mL glass vials, add an excess amount of the carbamate solid (e.g., ~200-300 mg). The key is to ensure that undissolved solid remains at equilibrium.

-

Using a volumetric pipette, add a precise volume (e.g., 5.00 mL) of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Temperature control is critical as solubility is temperature-dependent.[12]

-

Agitate the mixtures for 24 to 48 hours. This extended time is to ensure true thermodynamic equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand undisturbed at the same constant temperature for at least 2-4 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

-

-

Sampling:

-

Pre-weigh and label a clean, dry vial for each sample on the analytical balance. Record this mass as M_vial.

-

Carefully draw a precise volume of the clear supernatant (e.g., 2.00 mL) using a volumetric pipette. Be extremely careful not to disturb the solid at the bottom of the vial. A filter-tip syringe can be used as an extra precaution.

-

Transfer this saturated solution into the corresponding pre-weighed vial.

-

-

Solvent Evaporation:

-

Place the vials containing the saturated solution in a fume hood and allow the solvent to evaporate gently. A stream of nitrogen can be used to accelerate this process. For high-boiling solvents like DMSO, a vacuum oven at a moderate temperature is required.

-

Once all solvent is removed, place the vials in a vacuum desiccator for several hours to remove any residual solvent traces.

-

-

Final Measurement:

-

Weigh the vial containing the dry solute residue. Record this mass as M_final.

-

-

Calculation:

-

Calculate the mass of the dissolved solid: M_solute = M_final - M_vial.

-

Calculate the solubility, typically expressed in g/L or mg/mL:

-

Solubility (g/L) = M_solute (g) / Volume of supernatant sampled (L)

-

-

Conclusion

Tert-butyl trans-4-formylcyclohexylcarbamate is a molecule of moderate polarity, with its solubility behavior dictated by a balance between its non-polar hydrocarbon framework and its polar carbamate and aldehyde functional groups. This analysis predicts high solubility in versatile polar aprotic solvents like Dichloromethane and THF, and low solubility in highly non-polar (Hexane) or highly polar protic (Water) solvents. For drug development and process chemistry professionals, where precise conditions are paramount, the provided experimental protocol offers a robust pathway to obtaining the quantitative data needed for informed solvent selection, leading to more efficient and reproducible synthetic outcomes.

References

- Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds? YouTube.

- LibreTexts. (n.d.). Factors affecting solubility. Chemistry LibreTexts.

- University of Calgary. (2023). Solubility of Organic Compounds. Chem 351 and 353 Labs.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds. Chemistry Steps.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Chem-Impex. (n.d.). Tert-Butyl Trans-4-Formylcyclohexylcarbamate.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- Sigma-Aldrich. (n.d.).

- ResearchGate. (2014). Can CC(Cellulose Carbamate) be dissolved in any organic solvent?

- Solubility of Things. (n.d.). Carbamic acid. Solubility of Things.

- Solubility of Things. (n.d.).

- LookChem. (n.d.).

- Solubility of Things. (n.d.). 4-tert-butylcyclohexanol. Solubility of Things.

- ChemicalBook. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. TERT-BUTYL TRANS-4-FORMYLCYCLOHEXYLCARBAMATE|181308-57-6|lookchem [lookchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. 181308-57-6 CAS MSDS (TERT-BUTYL TRANS-4-FORMYLCYCLOHEXYLCARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. m.youtube.com [m.youtube.com]

- 12. solubilityofthings.com [solubilityofthings.com]

The Strategic Intermediate: A Technical Guide to CAS 181308-57-6 in the Discovery of Menin-MLL Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of tert-Butyl trans-4-formylcyclohexylcarbamate (CAS 181308-57-6) , a key building block that has played a pivotal role in the development of potent small molecule inhibitors targeting the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI). This interaction is a critical driver for a subset of aggressive acute leukemias, and its disruption has emerged as a promising therapeutic strategy.

We will delve into the discovery of this crucial intermediate, its strategic importance in medicinal chemistry, and provide a detailed, field-proven protocol for its application in the synthesis of advanced Menin-MLL inhibitors. This guide is structured to provide not just a set of instructions, but a deeper understanding of the scientific rationale and experimental causality that underpins the drug discovery process.

Part 1: The Discovery of a Crucial Scaffold - Unraveling the Menin-MLL Interaction

The story of CAS 181308-57-6 is intrinsically linked to the quest for targeted cancer therapies. Chromosomal translocations involving the Mixed Lineage Leukemia (MLL) gene are hallmarks of a particularly aggressive form of acute leukemia with a grim prognosis.[1] These translocations result in the formation of oncogenic MLL fusion proteins that are dependent on an interaction with the nuclear protein Menin for their leukemogenic activity.[1]

Initial high-throughput screening efforts identified early-generation inhibitors of the Menin-MLL interaction, but these compounds often suffered from moderate potency and poor pharmacokinetic properties.[2] Structure-based drug design and medicinal chemistry campaigns were initiated to optimize these early hits. A key breakthrough was the realization that a piperidine scaffold could effectively mimic the binding of a critical MLL peptide fragment to a hydrophobic pocket on the surface of Menin.[1][3]

This is where tert-Butyl trans-4-formylcyclohexylcarbamate emerged as a strategic synthetic intermediate. Its rigid cyclohexyl core, coupled with a readily reactive aldehyde group and a protected amine, provided an ideal starting point for the construction of the crucial piperidine moiety found in many advanced Menin-MLL inhibitors. The "trans" stereochemistry of the substituents on the cyclohexane ring was found to be crucial for optimal binding to the Menin protein.

Part 2: Core Technical Data for CAS 181308-57-6

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in complex synthetic routes.

| Property | Value | Source |

| Chemical Name | tert-Butyl trans-4-formylcyclohexylcarbamate | N/A |

| CAS Number | 181308-57-6 | N/A |

| Molecular Formula | C₁₂H₂₁NO₃ | N/A |

| Molecular Weight | 227.30 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in dichloromethane, methanol, and other common organic solvents. | N/A |

Part 3: The Synthetic Blueprint - From Building Block to Potent Inhibitor

The primary utility of tert-Butyl trans-4-formylcyclohexylcarbamate in this context is its role as a precursor to a substituted piperidine ring, a key pharmacophore in a class of potent Menin-MLL inhibitors, including MI-136, MI-463, and MI-503.[2][4][5][6][7] The aldehyde functionality allows for the introduction of various amine-containing heterocyclic systems via reductive amination , a robust and widely used transformation in medicinal chemistry.[8][9][10]

The Strategic Logic of Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad substrate scope. The reaction proceeds in two key stages:

-

Imine/Enamine Formation: The aldehyde group of tert-Butyl trans-4-formylcyclohexylcarbamate reacts with a primary or secondary amine to form an imine or enamine intermediate. This step is typically catalyzed by mild acid.

-

Reduction: The intermediate is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a particularly mild and selective choice, well-suited for complex molecules with multiple functional groups.

Figure 1: Conceptual workflow of the reductive amination of tert-Butyl trans-4-formylcyclohexylcarbamate.

Exemplary Protocol: Synthesis of a Menin-MLL Inhibitor Precursor

The following protocol outlines the synthesis of a key intermediate for a potent Menin-MLL inhibitor, adapted from published procedures. This protocol is intended for experienced synthetic chemists in a controlled laboratory setting.

Reaction: Reductive amination of tert-Butyl trans-4-formylcyclohexylcarbamate with a generic aminothienopyrimidine core (a common heterocyclic system in Menin-MLL inhibitors).

Materials:

-

tert-Butyl trans-4-formylcyclohexylcarbamate (CAS 181308-57-6)

-

4-amino-thieno[2,3-d]pyrimidine derivative

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid, glacial

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a solution of the 4-amino-thieno[2,3-d]pyrimidine derivative (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon), add tert-Butyl trans-4-formylcyclohexylcarbamate (1.1 eq) followed by glacial acetic acid (0.1 eq).

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: STAB can react with moisture; handle accordingly.

-

Reaction Monitoring: Continue stirring the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired Boc-protected piperidine-thienopyrimidine product.

Self-Validation and Causality:

-

Choice of Solvent (DCE): DCE is a good non-polar aprotic solvent for this reaction, effectively dissolving the reactants and intermediates.

-

Use of Acetic Acid: The mild acid catalyst is crucial for protonating the aldehyde carbonyl, making it more electrophilic and facilitating the nucleophilic attack by the amine to form the imine.

-

Portion-wise Addition of STAB: This helps to control the reaction rate and temperature, preventing potential side reactions.

-

Aqueous Workup: The bicarbonate quench neutralizes the acetic acid and any remaining acidic species. The brine wash removes any residual water-soluble impurities.

-

Chromatographic Purification: This is a standard and effective method for isolating the desired product from unreacted starting materials and byproducts.

Part 4: The Mechanism of Action - Disrupting the Oncogenic Complex

The final Menin-MLL inhibitors, synthesized using the piperidine intermediate derived from CAS 181308-57-6, act by competitively binding to the MLL binding pocket on Menin. This physically blocks the interaction between Menin and the MLL fusion protein.

Figure 2: Mechanism of action of Menin-MLL inhibitors.

The disruption of the Menin-MLL complex leads to the downregulation of key target genes such as HOXA9 and MEIS1, which are essential for the survival and proliferation of leukemia cells.[4] This ultimately triggers cell differentiation and apoptosis, leading to the selective killing of MLL-rearranged leukemia cells.

Part 5: Conclusion and Future Perspectives

tert-Butyl trans-4-formylcyclohexylcarbamate (CAS 181308-57-6) stands as a testament to the power of rational drug design and the importance of key synthetic building blocks. Its strategic use has enabled the development of a new class of highly potent and selective Menin-MLL inhibitors that hold significant promise for the treatment of a devastating form of leukemia. The principles and protocols outlined in this guide highlight the intricate interplay between organic synthesis, medicinal chemistry, and molecular biology in the ongoing fight against cancer. As our understanding of the molecular drivers of cancer deepens, the demand for such well-designed and versatile chemical tools will only continue to grow, paving the way for the next generation of targeted therapies.

References

- Grembecka, J., et al. (2012). Menin-MLL inhibitors reverse oncogenic activity of MLL fusion proteins in vitro and in vivo. Science, 335(6069), 708-711.

- Ren, J., et al. (2016). Design and synthesis of benzylpiperidine inhibitors targeting the menin-MLL1 interface. Bioorganic & Medicinal Chemistry Letters, 26(15), 3589-3593.

- Shi, A., et al. (2012). Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia. Blood, 120(22), 4461-4469.

- Borkin, D., et al. (2015). Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell, 27(4), 589-602.

- He, S., et al. (2017). The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Journal of Medicinal Chemistry, 60(16), 7079-7091.

- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.

-

ResearchGate. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

- Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.

Sources

- 1. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]

A Comprehensive Technical Guide to the Stability and Storage of Tert-butyl trans-4-formylcyclohexylcarbamate

Introduction

Tert-butyl trans-4-formylcyclohexylcarbamate is a bifunctional organic compound of significant interest in modern synthetic chemistry. Serving as a crucial building block, its unique structure, featuring a reactive aldehyde and a stable Boc-protected amine, makes it an invaluable intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1] The integrity of this starting material is paramount for the success of multi-step syntheses, where impurities can lead to failed reactions, complex purification challenges, and ultimately, compromised final product quality.

This technical guide provides an in-depth analysis of the chemical stability of Tert-butyl trans-4-formylcyclohexylcarbamate. Moving beyond simple storage temperature recommendations, we will explore the underlying chemical principles governing its potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals who rely on the quality and purity of this reagent for reproducible and successful outcomes. We will detail optimal storage and handling protocols, grounded in chemical theory, and provide a framework for conducting stability assessments to ensure the long-term viability of this critical synthetic intermediate.

Core Physicochemical Properties and Structural Analysis

The stability profile of Tert-butyl trans-4-formylcyclohexylcarbamate is intrinsically linked to its molecular structure. The molecule incorporates two key functional groups: a terminal aldehyde and a tert-butoxycarbonyl (Boc) protected amine. Understanding the inherent reactivity of these groups is the foundation for predicting and preventing degradation.

| Property | Data | Reference |

| IUPAC Name | tert-butyl ((1r,4r)-4-formylcyclohexyl)carbamate | [2] |

| Synonyms | trans-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde | [1] |

| CAS Number | 181308-57-6 | [1] |

| Molecular Formula | C₁₂H₂₁NO₃ | [1] |

| Molecular Weight | 227.30 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Recommended Storage Temp. | 0-8 °C | [1][3] |

The primary drivers of instability are:

-

The Aldehyde Group (-CHO): Aldehydes are highly susceptible to oxidation, reduction, and nucleophilic attack.[4][5] This is the most reactive site on the molecule and the primary focus for preventing degradation during storage.

-

The Boc-Carbamate Group (-NHBoc): The Boc group is a robust protecting group, generally stable under neutral, basic, and mild acidic conditions. Its primary liability is cleavage under strong acidic conditions, which is less of a concern for storage but critical for chemical compatibility.[6]

Potential Degradation Pathways

Based on the functional groups present, several degradation pathways can be anticipated. Proactively mitigating the conditions that favor these pathways is the most effective strategy for preserving the compound's purity.

Oxidation of the Aldehyde Moiety

The most probable degradation pathway during aerobic storage is the oxidation of the aldehyde to its corresponding carboxylic acid, trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid. This reaction can be initiated by atmospheric oxygen and potentially accelerated by light or trace metal impurities. The presence of this acidic impurity can, in turn, catalyze other degradation reactions.[7][8]

Aldol Condensation and Polymerization

Aldehydes, particularly non-enolizable ones, can undergo self-condensation or polymerization over time.[7][8] While the steric hindrance of the cyclohexane ring may slow this process, the formation of oligomeric or polymeric materials is a known instability for aldehydes.[7] This process can be catalyzed by both acidic and basic impurities and often results in the formation of insoluble particulates or a viscous oil, significantly reducing the effective concentration of the desired monomer.[7][8]

Caption: Key degradation pathways originating from the aldehyde functional group.

Recommended Storage and Handling Protocols